Tasidotin

Descripción general

Descripción

Tasidotin es un derivado sintético del depsipéptido marino dolastatina-15. Es un compuesto activo por vía oral que se dirige a los microtúbulos y actualmente está en evaluación clínica para el tratamiento del cáncer . This compound ha mostrado resultados prometedores en la inhibición de la proliferación de varias líneas celulares cancerosas y la interrupción de la mitosis, lo que lo convierte en un posible candidato para la terapia anticancerígena .

Métodos De Preparación

Tasidotin se sintetiza a través de una serie de reacciones químicas que comienzan con la dolastatina-15. La ruta sintética implica la modificación de la estructura de la dolastatina-15 para mejorar su estabilidad y biodisponibilidad . Los pasos clave en la síntesis incluyen la formación de enlaces peptídicos, la protección y desprotección de grupos funcionales, y la purificación del producto final . Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tasidotin experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que pueden analizarse adicionalmente para determinar su actividad biológica .

Aplicaciones Científicas De Investigación

Tasidotin tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, this compound se utiliza como un compuesto modelo para estudiar la reactividad y estabilidad de los depsipéptidos . En biología, se utiliza para investigar los mecanismos de la dinámica de los microtúbulos y la división celular . En medicina, this compound se está evaluando por su potencial como agente anticancerígeno, con estudios que muestran su capacidad para inhibir el crecimiento tumoral en varios modelos de cáncer . En la industria, this compound se utiliza en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos .

Mecanismo De Acción

Tasidotin ejerce sus efectos al dirigirse a los microtúbulos, que son componentes esenciales del citoesqueleto de la célula . Inhibe la polimerización de la tubulina en microtúbulos, interrumpiendo así la inestabilidad dinámica de los microtúbulos . Esta interrupción conduce a la inhibición de la mitosis y la proliferación celular . El principal metabolito de this compound, this compound C-carboxilato, también juega un papel significativo en su mecanismo de acción al mejorar los efectos sobre la dinámica de los microtúbulos . Los objetivos moleculares de this compound incluyen la tubulina y otras proteínas involucradas en la dinámica de los microtúbulos .

Comparación Con Compuestos Similares

Tasidotin es similar a otros agentes que se dirigen a los microtúbulos, como los taxanos, las epotilonas y los alcaloides de la vinca . tiene un mecanismo de acción único que lo diferencia de estos compuestos . A diferencia de los taxanos y las epotilonas, que estabilizan los microtúbulos, this compound aumenta la inestabilidad dinámica de los microtúbulos en sus extremos menos . Esta propiedad única hace que this compound sea una valiosa adición al arsenal de agentes que se dirigen a los microtúbulos para la terapia del cáncer . Compuestos similares a this compound incluyen dolastatina-15, soblidotin y otros derivados de depsipéptidos .

Actividad Biológica

Tasidotin (ILX-651) is a synthetic derivative of the marine depsipeptide dolastatin-15, primarily developed for its antitumor properties. This compound exhibits unique biological activities, particularly through its interaction with microtubules, which are crucial for cell division. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound's primary mechanism involves the modulation of microtubule dynamics rather than direct inhibition of tubulin polymerization. Key findings include:

- Inhibition of Cell Proliferation : this compound inhibited the proliferation of MCF7/GFP breast cancer cells with an IC(50) of 63 nmol/L and mitosis with an IC(50) of 72 nmol/L .

- Microtubule Dynamics : It weakly inhibited tubulin polymerization (IC(50) ~30 μmol/L) but significantly suppressed dynamic instability at microtubule plus ends, reducing the shortening rate and increasing catastrophe frequency .

- Metabolite Activity : The major intracellular metabolite, this compound C-carboxylate, was found to be 10 to 30 times more potent than this compound itself in altering microtubule dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated across several studies:

- Half-Life : this compound exhibits a biphasic plasma concentration decline with an effective half-life of approximately 55 minutes .

- Excretion : About 11% of the administered dose is excreted unchanged in urine .

- Dose Escalation Studies : In various phase I trials, doses ranged from 7.8 to 62.2 mg/m², with neutropenia identified as the principal dose-limiting toxicity .

Antitumor Efficacy

This compound has demonstrated broad antitumor activity across various cancer types:

| Cancer Type | Observed Response | IC(50) (nmol/L) |

|---|---|---|

| Breast Carcinoma | Inhibition of MCF7 cells | 63 |

| Ovarian Carcinoma | Potent activity | <100 |

| Prostate Carcinoma | Significant inhibition | <100 |

| Melanoma | Notable responses | <100 |

In preclinical models, this compound has shown complete tumor regression in human breast carcinoma and melanoma xenograft models, indicating its potential effectiveness against solid tumors .

Case Studies

Several clinical trials have highlighted this compound's efficacy and safety profile:

- Phase I Study in Advanced Solid Tumors :

- Neutropenia as a Dose-Limiting Toxicity :

- Clinical Outcomes :

Propiedades

Número CAS |

192658-64-3 |

|---|---|

Fórmula molecular |

C32H58N6O5 |

Peso molecular |

606.8 g/mol |

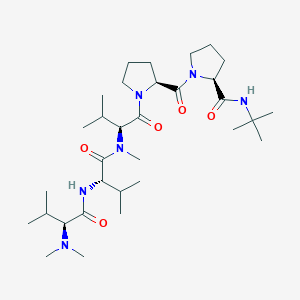

Nombre IUPAC |

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |

Clave InChI |

QMCOCIWNMHBIIA-LROMGURASA-N |

SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

SMILES isomérico |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |

SMILES canónico |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Secuencia |

VVVPP |

Sinónimos |

BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.